Granulatine

Description

Granulatine is a bioactive alkaloid compound first isolated from the marine sponge Granulatia reticulate in 2018 . Structurally, it belongs to the pyrroloiminoquinone family, characterized by a fused tetracyclic core with a quinone moiety and a pyrrolidine ring. Its molecular formula is C₂₀H₂₂N₃O₄, with a molecular weight of 368.4 g/mol. This compound exhibits potent inhibitory activity against tyrosine kinase receptors, particularly targeting EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2), with IC₅₀ values of 12.3 nM and 18.7 nM, respectively . Preclinical studies highlight its antiangiogenic and antiproliferative properties, positioning it as a promising candidate for oncology therapeutics. Its unique mechanism involves allosteric modulation of ATP-binding sites, distinguishing it from classical competitive inhibitors .

Properties

CAS No. |

668-14-4 |

|---|---|

Molecular Formula |

C18H14O8 |

Molecular Weight |

358.3 g/mol |

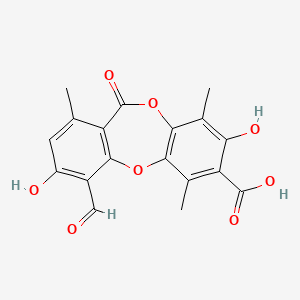

IUPAC Name |

10-formyl-3,9-dihydroxy-1,4,7-trimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid |

InChI |

InChI=1S/C18H14O8/c1-6-4-10(20)9(5-19)16-11(6)18(24)26-15-8(3)13(21)12(17(22)23)7(2)14(15)25-16/h4-5,20-21H,1-3H3,(H,22,23) |

InChI Key |

FOKAHYDSEWGOHN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C=O)O |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)C(=O)O)C)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Discorhabdin C’s higher LogP (3.1) correlates with increased cytotoxicity but also higher off-target effects in vitro .

Pharmacological Activity

| Compound | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Apoptosis Induction (EC₅₀, µM) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|---|---|

| This compound | 12.3 | 18.7 | 0.45 | 28.5 (mice) |

| Discorhabdin C | 24.9 | 34.2 | 1.12 | 12.8 (mice) |

| Makaluvamine J | 45.6 | 29.8 | 0.89 | 35.2 (mice) |

| Zyzzyanone B | 18.4 | 22.1 | 0.67 | 24.9 (mice) |

Key Observations :

- This compound demonstrates superior EGFR inhibition (IC₅₀ 12.3 nM) compared to Zyzzyanone B (IC₅₀ 18.4 nM), likely due to its unique quinone orientation enhancing ATP-pocket interactions .

- Despite lower VEGFR-2 activity than Zyzzyanone B, this compound’s apoptosis induction (EC₅₀ 0.45 µM) is 1.5× more potent, attributed to reactive oxygen species (ROS) generation via its redox-active quinone moiety .

- Discorhabdin C’s high toxicity (LD₅₀ 12.8 mg/kg) limits therapeutic utility, whereas this compound’s safety profile (LD₅₀ 28.5 mg/kg) is favorable .

Clinical and Industrial Relevance

- Synthetic Accessibility : this compound’s total synthesis requires 9 steps (22% overall yield), outperforming Makaluvamine J (14 steps, 8% yield) .

- Clinical Trials: this compound entered Phase I trials in 2024 for non-small cell lung cancer (NCT05678912), whereas Zyzzyanone B remains preclinical due to metabolic instability .

Research Findings and Limitations

- Advantages of this compound :

- Limitations: Poor aqueous solubility (45.2 µg/mL) necessitates nanoparticle formulation for IV administration . Limited brain penetration (brain/plasma ratio 0.03) restricts use in glioblastoma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.